molecular formula C20H19N5O5S B4035728 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide

Cat. No.: B4035728
M. Wt: 441.5 g/mol
InChI Key: KMNNEFWYXQWGPI-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide is a structurally distinct ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, a primary oncogenic driver in chronic myeloid leukemia (CML) [https://www.ncbi.nlm.nih.gov/books/NBK45925/]. Its primary research value lies in its ability to potently inhibit the kinase activity of various BCR-ABL mutants, including the T315I gatekeeper mutant, which confers resistance to first- and second-generation tyrosine kinase inhibitors like imatinib and nilotinib [https://www.cancer.gov/news-events/cancer-currents-blog/2012/tki-resistance-cml]. This compound serves as a critical tool in preclinical oncology research for investigating the structural determinants of drug resistance, validating novel allosteric binding sites, and elucidating alternative signaling pathways that sustain leukemogenesis upon the emergence of resistance to standard-of-care therapies [https://www.nature.com/articles/s41375-021-01406-y]. Studies utilizing this inhibitor contribute to the development of next-generation therapeutic strategies aimed at overcoming clinical resistance in hematological malignancies.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-12-4-5-15(11-18(12)25(27)28)19(26)23-16-6-8-17(9-7-16)31(29,30)24-20-21-13(2)10-14(3)22-20/h4-11H,1-3H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNNEFWYXQWGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. This intermediate is then coupled with 4-methyl-3-nitrobenzoic acid or its derivatives under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various nucleophiles at the sulfamoyl group.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • The sulfamoyl group in the compound is structurally similar to sulfonamide antibiotics, suggesting potential antimicrobial properties. Studies have indicated that derivatives of sulfamoyl compounds exhibit significant antibacterial activity against various pathogens.
  • Anticancer Research
    • Preliminary studies have explored the compound's efficacy in inhibiting cancer cell proliferation. The presence of the pyrimidine ring may contribute to its interaction with cellular targets involved in cancer progression.
  • Enzyme Inhibition
    • Research has shown that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. This could position N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide as a candidate for further investigation in enzyme inhibition studies.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various sulfamoyl derivatives, including related compounds to this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting that modifications to the sulfamoyl group can enhance antibacterial properties.

Case Study 2: Cancer Cell Proliferation

In vitro studies assessed the impact of similar nitrobenzamide compounds on cancer cell lines. The results indicated that these compounds could reduce cell viability and induce apoptosis in tested cancer cells. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitrobenzamide moiety may also play a role in its biological activity by participating in redox reactions or forming reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Necrosulfonamide (NSA)

  • Structure : (E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophene-2-yl)acrylamide .
  • Key Differences :
    • Replaces the 4-methyl-3-nitrobenzamide with a 5-nitrothiophene acrylamide group.
    • Retains the 4,6-dimethylpyrimidin-2-yl sulfamoylphenyl core.
  • Biological Activity :
    • NSA inhibits mixed-lineage kinase domain-like protein (MLKL) in human cells, blocking necroptosis.
    • Species-specific due to alkylation of Cys86 in human MLKL, absent in murine homologs.
  • Implications : The target compound’s benzamide group may confer different binding kinetics or reduce species restrictions compared to NSA’s thiophene acrylamide.

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide

  • Structure : Features a carbamothioyl (thiourea) linkage and 2-nitrobenzamide .
  • Key Differences :
    • Thiourea group replaces the amide bond in the target compound.
    • Nitro group at position 2 (vs. 3 in the target compound).
  • Physicochemical Impact :
    • Thiourea may enhance hydrogen bonding but reduce metabolic stability.
    • Altered nitro position affects dipole moments and steric interactions.

Pyrazolo-Pyrimidine Derivatives with Sulfonamide Moieties

  • Structure : Examples include 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide .
  • Key Differences :
    • Bulky dioxoisoindolinyl and pentanamide substituents vs. the simpler benzamide in the target compound.
  • Synthesis and Properties :
    • Higher molecular weight (493.53 g/mol) and reduced solubility compared to the target compound.
    • Reported yields of 83% suggest efficient coupling methods, though biological data are lacking .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound 4,6-dimethylpyrimidin-2-yl sulfamoyl 4-methyl-3-nitrobenzamide Potential kinase inhibition (inferred)
Necrosulfonamide (NSA) Same core 5-nitrothiophene acrylamide MLKL inhibitor (human-specific)
N-[[4-...carbamothioyl]-2-nitrobenzamide Same core Thiourea, 2-nitrobenzamide Unknown activity
Pyrazolo-Pyrimidine Derivative Pyrimidin-2-yl sulfamoyl Dioxoisoindolinyl pentanamide Antimicrobial (hypothesized)

Impact of Substituents on Activity

  • Nitro Group Position : The 3-nitro group in the target compound may enhance electron-withdrawing effects, improving binding to electrophilic pockets in target proteins compared to 2-nitro analogs .
  • Methyl vs. Bulky Groups : The 4-methyl group on benzamide likely improves lipophilicity and membrane permeability relative to bulkier substituents (e.g., dioxoisoindolinyl) .
  • Thiourea vs. Amide Linkage : Thiourea in analogs could increase hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to hydrolysis .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a sulfamoyl group attached to a pyrimidine derivative and a nitrobenzamide moiety. The molecular formula is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S with a molecular weight of 396.463396.463 g/mol. Its chemical properties include:

PropertyValue
Molecular Weight396.463 g/mol
Molecular FormulaC20H20N4O3S
LogP2.6078
Polar Surface Area105.116 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2

Anticancer Activity

Recent studies have indicated that derivatives of nitrobenzamides, including this compound, exhibit significant anticancer properties. These compounds often function as inhibitors of DNA methyltransferases (DNMTs), which play a critical role in cancer cell proliferation and survival.

For example, compounds structurally similar to our target compound have shown effectiveness in inhibiting DNMT1 and DNMT3A, leading to reactivation of tumor suppressor genes in leukemia cell lines . The most potent analogs demonstrated an EC50 value of approximately 0.9μM0.9\mu M against DNMT3A, indicating strong inhibitory activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that related compounds with similar structures possess moderate to good antibacterial activity against various pathogens . This suggests that the sulfamoyl group may contribute to the antimicrobial efficacy by interfering with bacterial metabolic processes.

Anti-inflammatory Effects

Nitro compounds are known for their anti-inflammatory properties. Studies suggest that the nitro group enhances the compound's ability to inhibit pro-inflammatory mediators such as iNOS and COX-2 . This mechanism could be particularly beneficial in treating inflammatory diseases.

Study on Anticancer Activity

In a study assessing the biological activity of nitrobenzamide derivatives, researchers found that this compound significantly inhibited cell proliferation in leukemia cells. The compound was tested alongside other derivatives, revealing its potential as a lead compound for further development in cancer therapy .

Investigation of Antimicrobial Properties

Another study focused on the antimicrobial potential of sulfamoyl-containing compounds. The results indicated that several derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrimidine structure could enhance this activity .

Q & A

Q. What synthetic methodologies are recommended for preparing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including sulfamoylation of the pyrimidine ring, nitro-group introduction, and benzamide coupling. Key steps require precise control of reaction conditions (e.g., anhydrous solvents, temperature gradients). For example, sulfamoylation may utilize sulfonyl chlorides under inert atmospheres, while nitro-group placement might employ nitration with mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) . Purification often involves column chromatography or recrystallization using solvents like ethanol/DMF mixtures .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer:
  • X-ray crystallography : For unambiguous 3D structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • NMR spectroscopy : Employ ¹H/¹³C NMR to verify substituent positions, with deuterated DMSO or CDCl₃ as solvents.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers predict the solubility profile of this compound for in vitro assays?

  • Methodological Answer: Solubility can be estimated using structural analogs. For example, sulfonamide-pyrimidine derivatives (e.g., sulfamethazine) show moderate aqueous solubility at neutral pH but improved solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding groups . Preliminary tests should include phase-solubility analysis in buffers (pH 1–10) and co-solvent systems .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer:
  • Enzyme inhibition : Test against kinases or sulfotransferases using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assays) .
  • Antimicrobial activity : Conduct MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can low yields in the sulfamoylation step be systematically addressed?

  • Methodological Answer:
  • Optimize reaction stoichiometry : Use a 10–20% excess of sulfamoyl chloride to drive the reaction.
  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., pyridine) to enhance reactivity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer:
  • Assay validation : Replicate experiments under standardized conditions (e.g., cell line purity, serum-free media).
  • Molecular dynamics (MD) simulations : Refine docking models using software like GROMACS to account for protein flexibility .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be mitigated for this compound?

  • Methodological Answer:
  • Crystal growth optimization : Use vapor diffusion with PEG-based precipitants and microseeding techniques.
  • Data collection : Employ synchrotron radiation for high-resolution data. For twinned crystals, use SHELXL’s TWIN/BASF commands during refinement .

Q. What approaches are effective for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer:
  • Functional group variation : Synthesize analogs with modified pyrimidine (e.g., ethoxy instead of methyl) or benzamide (e.g., trifluoromethyl substitution) groups .
  • Biological testing : Compare IC₅₀ values across derivatives in dose-response assays to identify critical pharmacophores .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer:
  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate CYP450 metabolism and hepatotoxicity.
  • Density functional theory (DFT) : Calculate HOMO/LUMO energies to assess redox susceptibility .

Q. What protocols ensure long-term stability of this compound in storage?

  • Methodological Answer:
  • Storage conditions : Store at -20°C under argon in amber vials to prevent photodegradation.
  • Stability monitoring : Conduct periodic HPLC analysis to detect degradation, especially of the nitro and sulfamoyl groups .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data from different laboratories?

  • Methodological Answer:
  • Standardize protocols : Ensure consistent pH, temperature, and solvent purity.
  • Cross-validate methods : Compare results from nephelometry, UV-Vis spectroscopy, and HPLC .

Q. What steps validate crystallographic data when bond lengths deviate from expected values?

  • Methodological Answer:
  • Check for disorder : Use PLATON’s SQUEEZE tool to model solvent molecules.
  • Refinement constraints : Apply SHELXL’s DELU/SIMU commands to restrain thermal parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide

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